molecular formula C12H15ClFN3 B15115694 N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15115694
M. Wt: 255.72 g/mol
InChI Key: SYPNYWHJXRKZPW-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further modified with methyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction where the pyrazole intermediate reacts with a fluorobenzyl halide in the presence of a base.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific combination of a fluorophenyl group and a dimethylpyrazole ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c1-9-6-12(16(2)15-9)14-8-10-4-3-5-11(13)7-10;/h3-7,14H,8H2,1-2H3;1H

InChI Key

SYPNYWHJXRKZPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC(=CC=C2)F)C.Cl

Origin of Product

United States

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